3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Medicinal Chemistry Lead-Oriented Synthesis Scaffold Diversity

3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 1955539-92-0) is a synthetic, nitrogen-containing heterocyclic compound featuring a 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine core, which is a recognized lead-oriented scaffold with two diversity points. The 3-(2-ethoxyethoxy) substituent offers a distinct combination of polarity, hydrogen-bonding capability, and steric profile compared to common unsubstituted or simple alkyl/aryl analogs.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 1955539-92-0
Cat. No. B1446202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
CAS1955539-92-0
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCOCCOC1=NN=C2CCNCC2=C1
InChIInChI=1S/C11H17N3O2/c1-2-15-5-6-16-11-7-9-8-12-4-3-10(9)13-14-11/h7,12H,2-6,8H2,1H3
InChIKeyVMIHVKFZOBNPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 1955539-92-0): A Heterocyclic Scaffold for Lead-Oriented Synthesis


3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 1955539-92-0) is a synthetic, nitrogen-containing heterocyclic compound featuring a 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine core, which is a recognized lead-oriented scaffold with two diversity points [1]. The 3-(2-ethoxyethoxy) substituent offers a distinct combination of polarity, hydrogen-bonding capability, and steric profile compared to common unsubstituted or simple alkyl/aryl analogs. This compound is primarily utilized as a research chemical and a synthetic intermediate in medicinal chemistry programs, particularly in the exploration of novel therapeutic agents targeting receptors like the cannabinoid CB1 receptor [2].

The Functional Pitfalls of Substituting 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine with Simple Analogs


Substituting this compound with a close analog lacking the 2-ethoxyethoxy side chain (e.g., a 3-methoxy or 3-chloro derivative) is a high-risk strategy for lead optimization programs. The 2-ethoxyethoxy substituent critically modulates key physicochemical properties—such as logP, solubility, and topological polar surface area (TPSA)—which directly govern a molecule's ADME profile, passive permeability, and target engagement in a cellular context [1]. Furthermore, in the context of receptor binding, the specific chain can act as a pharmacophoric group, creating unique hydrogen-bond networks or filling a distinct hydrophobic sub-pocket within a target like the CB1 receptor, a specificity that structural analogs cannot replicate [2]. Empirical data for this specific molecule is limited in the public domain, making experimental substitution a blind leap that can lead to a complete loss of cellular activity or a failed pharmacokinetic profile.

Differentiated Procurement Evidence for 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine


Molecular Architecture: Clinically Relevant Scaffold with a Dual Diversity-Point Core

The core 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is the key determinant of value for this compound. It is explicitly recognized as a 'lead-oriented scaffold with two diversity points' [1]. This architecture allows for sequential and orthogonal derivatization at the N6 and C3 positions, a critical feature for building focused compound libraries for structure-activity relationship (SAR) studies. The target compound already occupies one diversity point with its unique 3-(2-ethoxyethoxy) group, providing a pre-functionalized starting point that directly addresses the need for specific substitution patterns in current therapeutic patent landscapes [2].

Medicinal Chemistry Lead-Oriented Synthesis Scaffold Diversity

Physicochemical Property Differentiation Driven by the 3-(2-Ethoxyethoxy) Substituent

The 3-(2-ethoxyethoxy) group provides a specific physicochemical vector that cannot be achieved with simple alkyl or halogen substituents. This group introduces a flexible, polar linker with multiple hydrogen-bond acceptors (ether oxygens), which can dramatically improve aqueous solubility and modulate lipophilicity compared to more lipophilic analogs such as 3-phenoxy derivatives [1]. This property is crucial for optimizing the developability profile of a lead series targeting intracellular or CNS-excluded receptors .

ADME Optimization Physicochemical Properties Lead Optimization

Strategic Patent Alignment: A Key Intermediate for Next-Generation CB1 Receptor Antagonists

Recent patent literature explicitly claims tetrahydropyridazine compounds bearing various C3 substituents as CB1 receptor inhibitors for the treatment of metabolic syndrome [1]. The 3-(2-ethoxyethoxy) substituent represents a specific embodiment within this claimed chemical space. Procuring this compound therefore provides a direct synthetic gateway into a therapeutically validated and competitively patented area, offering a strategic advantage over analogs not covered by such recent intellectual property.

Cannabinoid CB1 Receptor Metabolic Disease Pharmaceutical Patent

Optimal Scientific and Industrial Application Scenarios for 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine


Primary Lead Optimization Candidate in Cannabinoid CB1 Receptor Antagonist Programs

This compound serves as a privileged, late-stage intermediate for the synthesis of novel CB1 receptor antagonists. Its core scaffold and specific substitution pattern align with recent patent disclosures aiming to treat metabolic disorders with improved safety profiles. It can be directly used to generate SAR data around the C3 position’s tolerance to polar, flexible side chains [1].

Rapid Exploration of Physicochemical Space in CNS Drug Discovery

The pre-installed 2-ethoxyethoxy group offers a significant physicochemical head-start. The compound is an ideal building block for medicinal chemists needing to rapidly improve the solubility and reduce the logP of a CNS-penetrant lead series without performing 3–4 de novo synthetic steps [2]. This scenario is critical when the goal is to reduce phospholipidosis risk or improve free fraction in the brain.

Chemical Biology Probe Design for Target Validation

The functional handle and scaffold utility make this compound suitable for creating chemical biology probes. The ether chain can serve as a point of vector for linker attachment (e.g., for PROTAC design) or for introducing a photoaffinity label, enabling target engagement studies for receptors where the tetrahydropyridazine core is a known pharmacophore [1] [2].

In Silico Model Validation & Crystallography-Focused Fragment Elaboration

Researchers focused on computational chemistry or structural biology can procure this compound to validate docking models or pharmacophore hypotheses for the pyridopyridazine binding mode. Its unique electron density signature from the ether chain can serve as a clear marker in X-ray crystallography studies to confirm binding pose and guide structure-based drug design [2].

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